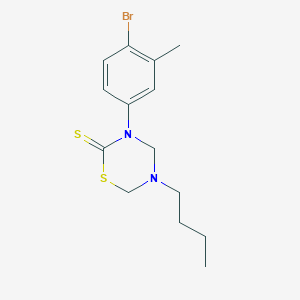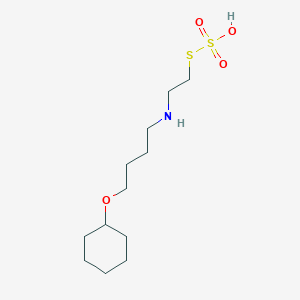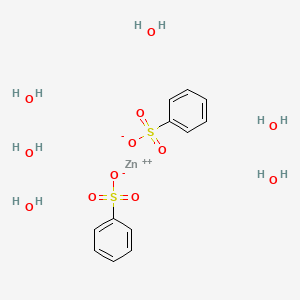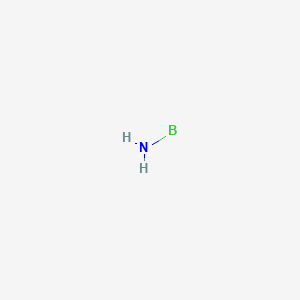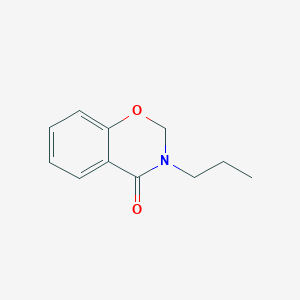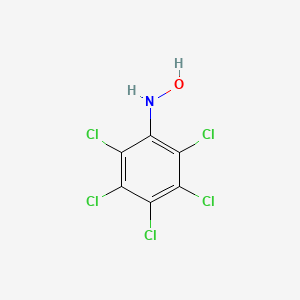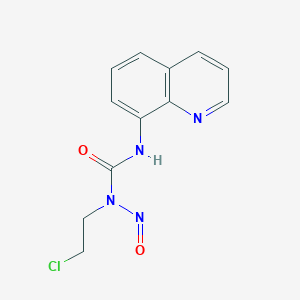
Urea, 1-(2-chloroethyl)-1-nitroso-3-(8-quinolyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, 1-(2-chloroethyl)-1-nitroso-3-(8-quinolyl)- is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by the presence of a urea moiety linked to a quinoline ring, with additional functional groups such as a chloroethyl and a nitroso group. These functional groups contribute to its reactivity and potential utility in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-(2-chloroethyl)-1-nitroso-3-(8-quinolyl)- typically involves the reaction of 8-aminoquinoline with chloroethyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The nitroso group is introduced through a subsequent reaction with nitrosyl chloride. The overall reaction can be summarized as follows:
Step 1: 8-aminoquinoline reacts with chloroethyl isocyanate to form the intermediate compound.
Step 2: The intermediate compound is then treated with nitrosyl chloride to introduce the nitroso group, yielding the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Urea, 1-(2-chloroethyl)-1-nitroso-3-(8-quinolyl)- undergoes various types of chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form a nitro group under specific conditions.
Reduction: The nitroso group can also be reduced to an amine group using reducing agents such as sodium borohydride.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Urea, 1-(2-chloroethyl)-1-nitroso-3-(8-quinolyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Urea, 1-(2-chloroethyl)-1-nitroso-3-(8-quinolyl)- involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to potential biological effects. The chloroethyl group can also participate in alkylation reactions, further contributing to its reactivity. These interactions can disrupt normal cellular processes, making the compound a candidate for therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Urea, 1-(2-chloroethyl)-3-(8-quinolyl)-
- Urea, 1-(2-chloroethyl)-1-nitroso-3-(6-quinolyl)-
- Urea, 1-(2-chloroethyl)-1-nitroso-3-(7-quinolyl)-
Uniqueness
Urea, 1-(2-chloroethyl)-1-nitroso-3-(8-quinolyl)- is unique due to the specific positioning of the nitroso and chloroethyl groups on the quinoline ring. This unique structure imparts distinct reactivity and potential biological activity compared to other similar compounds. The presence of the nitroso group, in particular, allows for specific interactions with biological targets, making it a compound of interest in medicinal chemistry.
Eigenschaften
CAS-Nummer |
13907-55-6 |
|---|---|
Molekularformel |
C12H11ClN4O2 |
Molekulargewicht |
278.69 g/mol |
IUPAC-Name |
1-(2-chloroethyl)-1-nitroso-3-quinolin-8-ylurea |
InChI |
InChI=1S/C12H11ClN4O2/c13-6-8-17(16-19)12(18)15-10-5-1-3-9-4-2-7-14-11(9)10/h1-5,7H,6,8H2,(H,15,18) |
InChI-Schlüssel |
VOWDSBNSAAJLBW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)NC(=O)N(CCCl)N=O)N=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


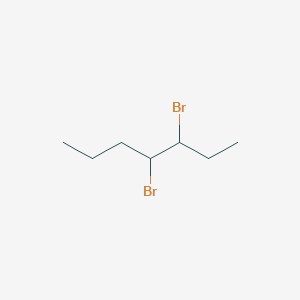

![Diphenylbis[(propan-2-yl)oxy]silane](/img/structure/B14716934.png)
![4-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]butan-2-one](/img/structure/B14716940.png)
